molecular formula C6H3BrN2S B6589788 2-bromo-6-isothiocyanatopyridine CAS No. 1192812-99-9

2-bromo-6-isothiocyanatopyridine

Cat. No.: B6589788
CAS No.: 1192812-99-9
M. Wt: 215.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-6-isothiocyanatopyridine is an organic compound with the molecular formula C6H3BrN2S It is a derivative of pyridine, where the bromine atom is positioned at the second carbon and the isothiocyanate group at the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-bromo-6-isothiocyanatopyridine can be synthesized through a one-pot preparation method from its corresponding amine. This involves the aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt, which is generated in situ by treating an amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride . The choice of base is crucial for the formation of the dithiocarbamate salts.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-isothiocyanatopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-bromo-6-isothiocyanatopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-6-isothiocyanatopyridine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The isothiocyanate group can interact with nucleophilic sites on biomolecules, potentially leading to the formation of covalent bonds and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-isothiocyanatopyridine: Similar in structure but with the isothiocyanate group at the fifth carbon.

    2-bromo-4-isothiocyanatopyridine: Another structural isomer with the isothiocyanate group at the fourth carbon.

Uniqueness

2-bromo-6-isothiocyanatopyridine is unique due to the specific positioning of the bromine and isothiocyanate groups, which can influence its reactivity and the types of reactions it can undergo. This positional specificity can lead to different biological activities and applications compared to its isomers.

Properties

CAS No.

1192812-99-9

Molecular Formula

C6H3BrN2S

Molecular Weight

215.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.